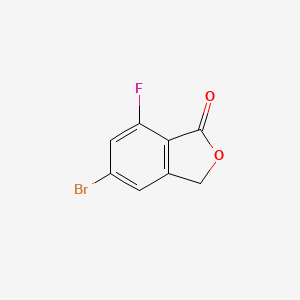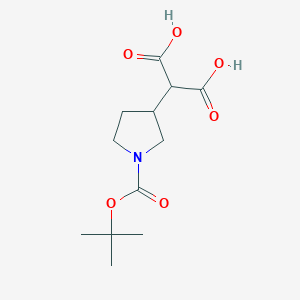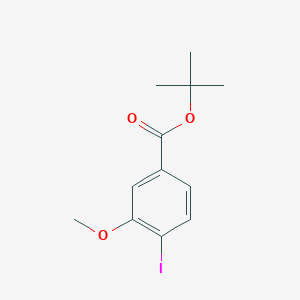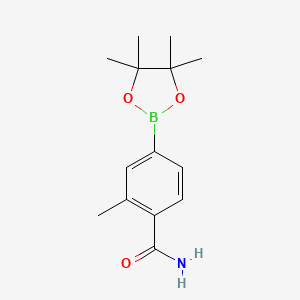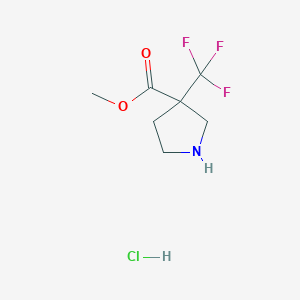![molecular formula C15H16ClNO B1444704 Clorhidrato de 3-([1,1’-Bifenil]-4-iloxi)azetidina CAS No. 1186234-47-8](/img/structure/B1444704.png)
Clorhidrato de 3-([1,1’-Bifenil]-4-iloxi)azetidina
Descripción general
Descripción
3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride (3-BPAH) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of the azetidine ring and is structurally similar to the azetidine ring in its natural form. 3-BPAH is a versatile compound with many potential applications due to its unique structural properties. It has been used in synthetic organic chemistry, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Clorhidrato de 3-([1,1’-Bifenil]-4-iloxi)azetidina: es un valioso bloque de construcción en la síntesis orgánica. Su anillo de azetidina de cuatro miembros se caracteriza por una considerable tensión anular, lo que proporciona una reactividad única que se puede aprovechar para diversas transformaciones sintéticas . Este compuesto se puede utilizar para sintetizar moléculas complejas al facilitar la ruptura del enlace N–C bajo condiciones específicas.
Química medicinal
En química medicinal, se sabe que los derivados de azetidina están presentes en moléculas bioactivas y productos naturales . La parte bifenilo de “this compound” puede ser particularmente útil para crear análogos de fármacos existentes o desarrollar nuevos agentes terapéuticos debido a su similitud estructural con compuestos de actividad biológica conocida.
Descubrimiento de fármacos
La estructura única de las azetidinas las convierte en un motivo privilegiado en el descubrimiento de fármacos. Son parte de la estructura central en varios fármacos, como azelnidipina (un antihipertensivo), cobimetinib (un inhibidor de la quinasa) y ximelagatran (un anticoagulante) . Los investigadores pueden utilizar “this compound” para diseñar y sintetizar nuevos candidatos a fármacos.
Polimerización
Las azetidinas se han utilizado en procesos de polimerización. El anillo tenso de las azetidinas puede iniciar la polimerización bajo ciertas condiciones, lo que lleva a la formación de polímeros con propiedades únicas. Esta aplicación es particularmente relevante en el desarrollo de nuevos materiales con características mecánicas y químicas específicas .
Plantillas quirales
Debido a su quiralidad inherente, las azetidinas sirven como plantillas quirales en la síntesis asimétrica. “this compound” se puede utilizar para inducir quiralidad en la síntesis de compuestos ópticamente activos, lo cual es crucial en la industria farmacéutica .
Síntesis de productos naturales
El anillo de azetidina se encuentra en productos naturales, como el ácido azetidina-2-carboxílico. La síntesis de análogos de productos naturales utilizando “this compound” puede conducir al descubrimiento de nuevos compuestos con posibles actividades biológicas .
Mecanismo De Acción
Target of action
Azetidines are four-membered nitrogen-containing heterocyclic compounds . They are often used in medicinal chemistry and are found in many natural products . .
Biochemical pathways
Azetidines can participate in various biochemical pathways due to their reactivity and presence in many natural products
Análisis Bioquímico
Biochemical Properties
3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azetidine ring’s inherent ring strain contributes to its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, it can bind to proteins involved in cell signaling pathways, potentially modulating their activity. The nature of these interactions often involves covalent bonding or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, affecting gene expression, and altering cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades, potentially altering cell proliferation, differentiation, and apoptosis. Additionally, 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride can impact gene expression by interacting with transcription factors or epigenetic modifiers .
Molecular Mechanism
The molecular mechanism of action of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can form covalent bonds with active site residues of enzymes, leading to their inhibition. For example, it can inhibit cytochrome P450 enzymes by binding to the heme group, preventing substrate metabolism. Additionally, it can activate or inhibit transcription factors by binding to their DNA-binding domains, thereby modulating gene expression. These interactions result in changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term exposure to 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular signaling pathways and gene expression, potentially resulting in altered cellular phenotypes .
Dosage Effects in Animal Models
The effects of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, due to its interaction with critical enzymes and proteins involved in detoxification and excretion. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical or physiological responses .
Metabolic Pathways
3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of hydroxylated or demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion. The compound’s involvement in these metabolic pathways can affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride within tissues depends on factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, where it interacts with enzymes involved in drug metabolism. Alternatively, it may accumulate in the nucleus, where it can modulate gene expression by interacting with transcription factors or chromatin-modifying enzymes. The subcellular localization of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride is crucial for its biochemical and cellular effects .
Propiedades
IUPAC Name |
3-(4-phenylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)17-15-10-16-11-15;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNOVPANGOZXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
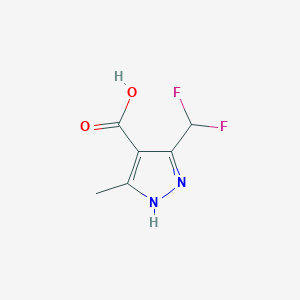
![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)
![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)
